molecular formula C9H5Cl2N3O B1455330 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1325724-92-2

1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1455330
CAS No.: 1325724-92-2
M. Wt: 242.06 g/mol
InChI Key: CDVNHFMDFXOJIM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group attached to the triazole ring, along with an aldehyde functional group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) salts, such as copper(I) iodide, and is carried out under mild conditions. The starting materials include 3,4-dichlorophenyl azide and propargyl aldehyde, which react to form the desired triazole compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)urea
  • 3,4-Dichlorophenylhydrazine hydrochloride
  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea

Comparison: 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to other dichlorophenyl derivatives. The triazole ring enhances its stability and allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVNHFMDFXOJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196038
Record name 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325724-92-2
Record name 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325724-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

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